molecular formula C21H20N2O4S2 B2490903 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide CAS No. 922984-48-3

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide

Cat. No. B2490903
CAS RN: 922984-48-3
M. Wt: 428.52
InChI Key: IWNDZKSENJFBBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chromeno[4,3-d]thiazol derivatives involves multi-component reactions, utilizing eco-friendly and reusable catalysts under solvent-free conditions for efficient yields. For instance, a method for synthesizing thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-ones using 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid as a catalyst highlights the operational simplicity and efficiency of this approach, indicating potential pathways for synthesizing the compound (Reddy & Jeong, 2016).

Molecular Structure Analysis

Detailed structural analysis often involves spectroscopy and crystallography to elucidate the molecule's framework. Chromeno[4,3-d]thiazol derivatives' molecular structure is characterized by their planarity and specific functional group arrangements, which could be inferred from related compounds (Ren et al., 2018). This information aids in understanding the spatial arrangement and electronic distribution within the molecule.

Chemical Reactions and Properties

Chromeno[4,3-d]thiazol derivatives engage in various chemical reactions, highlighting their reactivity and potential for modification. For example, the cycloaddition reactions of chromenes with different reactants under specific conditions can produce a wide range of derivatives, indicating the compound's versatility in chemical transformations (Jiang, Sun, & Yan, 2017).

Physical Properties Analysis

The physical properties of chromeno[4,3-d]thiazol derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. The crystalline structure, for instance, is determined using X-ray crystallography, providing insight into the compound's stability and intermolecular interactions (Arshad et al., 2011).

Scientific Research Applications

  • Synthesis of Derivatives for Biological Activities :

    • N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide is used in the synthesis of various derivatives, notably 2-phenyl-4H-chromeno(3,4-d)thiazol-4-one derivatives. These derivatives are synthesized through C–H bond activation, employing catalysts and oxidants like I2 and H2O2. These compounds are significant due to their potential biological activities, including antimicrobial properties (Belal & Khan, 2015).
  • Antimicrobial Applications :

    • Coumarin-thiazole derivatives, including those related to this compound, exhibit significant antimicrobial activity. These derivatives can be incorporated into polymers like polyurethane for antimicrobial coatings, indicating potential applications in materials science and public health (El‐Wahab et al., 2014).
  • Catalysis and Green Chemistry :

    • Research on the synthesis of thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-ones highlights the use of eco-friendly catalysts and solvent-free conditions. This reflects the growing interest in applying these compounds in green chemistry and environmentally friendly synthesis methods (Reddy & Jeong, 2016).
  • Antitumor Activity :

    • Certain derivatives, like chromenones bearing the benzothiazole moiety, derived from this compound, are studied for their antitumor activities. These compounds have shown significant anticancer activities, particularly against lung and colon cancer cells, indicating their potential in cancer research and therapy (El-Helw et al., 2019).
  • Synthesis of Functionalized Compounds :

    • The compound has been used in the synthesis of poly-functionalized 4‐(2‐Arylthiazol‐4‐yl)‐4H‐chromenes with potential as cytotoxic agents. These synthesized compounds have shown promising results in inhibiting various cancer cell lines, underscoring their potential in developing new cancer treatments (Mahmoodi et al., 2010).
  • Pharmacological Ligands :

    • Chromone–thiazole hybrids derived from this compound have been designed as potential ligands for human adenosine receptors, indicating their relevance in pharmacological research and drug development (Cagide et al., 2015).

Future Directions

The thiazole moiety has been an important heterocycle in the world of chemistry for many decades . The development of new compounds related to this scaffold continues to be a promising area of research, given the diverse biological activities exhibited by thiazole derivatives .

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-14-8-10-15(11-9-14)29(25,26)12-4-7-19(24)22-21-23-20-16-5-2-3-6-17(16)27-13-18(20)28-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNDZKSENJFBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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